UNC0642

Übersicht

Beschreibung

UNC0642 is a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes catalyze the mono- and dimethylation of lysine 9 on histone 3 (H3K9), which is a crucial epigenetic modification involved in gene regulation. This compound has shown significant potential in suppressing cancer cell survival and tumorigenesis, making it a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

UNC0642 has a wide range of scientific research applications, including:

Cancer Research: this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.

Drug Development: This compound serves as a lead compound for the development of new anticancer drugs targeting histone methyltransferases.

Wirkmechanismus

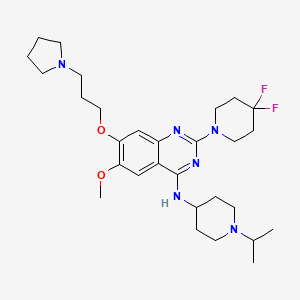

UNC0642, also known as 2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine, is a potent and selective inhibitor of the lysine methyltransferases G9a and GLP .

Target of Action

This compound primarily targets the lysine methyltransferases G9a and GLP . These enzymes are responsible for the mono and dimethylation of lysine 9 of histone 3 (H3K9) and other non-histone substrates .

Mode of Action

This compound acts as a competitive inhibitor with the peptide substrate and non-competitive inhibitor with the cofactor S-adenosyl-methionine (SAM) . It blocks the SET domain from acquiring methyl groups from its SAM cofactor, resulting in a potent inhibition of G9a and GLP activity .

Biochemical Pathways

This compound affects the histone methylation pathways . By inhibiting G9a and GLP, it reduces the levels of H3K9 dimethylation . This can lead to changes in gene expression, as H3K9 methylation is associated with gene silencing .

Pharmacokinetics

This compound exhibits high in vitro and cellular potency, low cell toxicity, and excellent selectivity . After a single intraperitoneal injection (5 mg/kg) in mice, this compound results in a plasma Cmax (maximum concentration) of 947 ng/mL and an AUC (area under the curve) of 1265 hr*ng/mL .

Result of Action

This compound results in a potent reduction of H3K9 dimethylation levels in cells . This can lead to changes in gene expression, potentially reactivating tumor suppressor genes and inducing apoptosis in cancer cells .

Action Environment

The action of this compound can be influenced by the cellular environment . For example, it has been shown to have increased efficacy in the presence of MYCN overexpression . Additionally, its efficacy can be affected by the presence of other drugs, as demonstrated by its increased sensitivity when combined with other inhibitors .

Biochemische Analyse

Biochemical Properties

UNC0642 acts as a potent inhibitor of G9a and GLP, with an in vitro IC50 value of less than 15 nM . It exhibits more than 100-fold selectivity over 13 other histone methyltransferases and selected representatives of kinases, ion channels, and other epigenetic proteins . By inhibiting G9a and GLP, this compound prevents the methylation of H3K9, leading to a reduction in H3K9me2 levels. This inhibition affects various non-histone substrates, including p53 and WIZ . The compound’s high selectivity and potency make it a valuable tool for studying the role of G9a and GLP in epigenetic regulation.

Cellular Effects

This compound has been shown to induce growth arrest in various cancer cell lines, including colorectal cancer and breast cancer cells . It achieves this by increasing reactive oxygen species (ROS) levels, upregulating growth arrest and DNA damage-inducible genes (GADD), and activating the p38 and JNK/MAPK signaling pathways . Additionally, this compound has been found to inhibit the proliferation of non-small cell lung cancer cells by targeting cancer stem cell markers and reducing sphere-forming capacity . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting the binding of H3K9 substrates to G9a and GLP . This inhibition disrupts the methylation of H3K9, leading to changes in chromatin structure and gene expression. The compound also induces oxidative stress, activates the p38 and JNK/MAPK signaling pathways, and upregulates GADD genes, resulting in growth inhibition and apoptosis in cancer cells . These molecular mechanisms underline the importance of G9a and GLP in maintaining epigenetic regulation and cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound can effectively reduce H3K9me2 levels in cells for extended periods . Additionally, long-term treatment with this compound has been associated with persistent growth inhibition and apoptosis in cancer cells . These findings suggest that this compound maintains its efficacy and stability in both in vitro and in vivo settings, making it a reliable tool for epigenetic research.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, in mouse xenograft models of bladder cancer, administration of this compound at doses of 5 mg/kg every other day significantly suppressed tumor growth without causing significant toxicity . Higher doses of this compound have been associated with increased apoptosis and reduced proliferation in cancer cells . These results indicate that this compound has a dose-dependent effect on tumor growth and cellular function, with higher doses leading to more pronounced therapeutic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to histone methylation. By inhibiting G9a and GLP, the compound prevents the transfer of methyl groups from S-adenosyl-methionine (SAM) to H3K9 This inhibition affects the overall methylation status of histones and other substrates, leading to changes in gene expression and cellular metabolism

Transport and Distribution

Within cells, this compound is transported and distributed to various compartments, where it exerts its inhibitory effects on G9a and GLP . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific cellular regions. Studies have shown that this compound can effectively reduce H3K9me2 levels in different cell types, indicating its broad distribution and activity within cells .

Subcellular Localization

This compound primarily localizes to the nucleus, where it inhibits the activity of G9a and GLP . The compound’s nuclear localization is essential for its function, as it targets histone methylation processes that occur within the chromatin. Additionally, this compound may interact with other nuclear proteins and complexes, further influencing its activity and function. The compound’s subcellular localization and interactions are critical for understanding its role in epigenetic regulation and cellular processes.

Vorbereitungsmethoden

The synthesis of UNC0642 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the quinazoline core: This involves the reaction of appropriate starting materials to form the quinazoline ring system.

Introduction of the piperidine moiety: This step involves the addition of the piperidine ring to the quinazoline core.

Functionalization of the quinazoline ring:

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

UNC0642 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Übliche Reagenzien für die Oxidation sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung. Übliche Reagenzien für die Reduktion sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte die Oxidation von this compound zur Bildung von Chinazolin-N-Oxid-Derivaten führen, während die Reduktion zu reduzierten Chinazolin-Analoga führen könnte.

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Krebsforschung: this compound hat gezeigt, dass es die Proliferation von Krebszellen hemmt und einen Zellzyklusarrest induziert.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Antikrebsmedikamente, die auf Histon-Methyltransferasen abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von G9a und GLP hemmt, die für die Methylierung von H3K9 verantwortlich sind. Diese Hemmung führt zu einer Abnahme des H3K9-Methylierungspegels, was zu Veränderungen der Genexpression führt. Die Verbindung hat gezeigt, dass sie einen Zellzyklusarrest induziert, den Gehalt an reaktiven Sauerstoffspezies erhöht und die p38- und JNK/MAPK-Signalwege aktiviert .

Vergleich Mit ähnlichen Verbindungen

UNC0642 ähnelt anderen G9a- und GLP-Inhibitoren wie UNC0638 und BIX-01294. this compound hat verbesserte pharmakokinetische Eigenschaften und eine größere Selektivität im Vergleich zu diesen Verbindungen . Die wichtigsten Unterschiede sind:

Die einzigartige Kombination von Potenz, Selektivität und pharmakokinetischen Eigenschaften von this compound macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

UNC0642 is a selective inhibitor of the histone methyltransferase G9a (also known as EHMT2), which plays a significant role in epigenetic regulation and has been implicated in various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression through histone methylation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

This compound functions primarily by inhibiting G9a, leading to a decrease in dimethylation of histone H3 at lysine 9 (H3K9me2). This modification is associated with transcriptional repression of tumor suppressor genes. By blocking G9a activity, this compound promotes the reactivation of these genes, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.

In Vitro Studies

-

Bladder Cancer :

- In studies involving human urinary bladder cancer (UBC) cell lines (T24, J82, and 5637), this compound demonstrated a dose-dependent reduction in cell viability with IC50 values of 9.85 ± 0.41 µM for T24 cells and 13.15 ± 1.72 µM for J82 cells. Treatment with this compound also significantly increased apoptosis markers such as cleaved Caspase 3 and BIM protein levels .

- Breast Cancer :

- Prader-Willi Syndrome Model :

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound can significantly suppress tumor growth without notable toxicity. For instance, in nude mice bearing J82 xenografts treated with 5 mg/kg doses every other day, tumor growth was markedly inhibited as indicated by reduced tumor volumes and weights .

Summary of Key Findings

| Cancer Type | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|

| Urinary Bladder Cancer | 9.85 - 13.15 | Inhibition of G9a leading to apoptosis | Decreased cell viability and increased apoptosis |

| Breast Cancer | 12.6 | Downregulation of proliferation markers | Induced apoptosis and reduced proliferation |

| Prader-Willi Syndrome | N/A | Modulation of G9a activity | Improved survival rates in neonatal pups |

Case Studies

- Urinary Bladder Cancer :

- Breast Cancer :

Eigenschaften

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44F2N6O2/c1-21(2)36-14-7-22(8-15-36)32-27-23-19-25(38-3)26(39-18-6-13-35-11-4-5-12-35)20-24(23)33-28(34-27)37-16-9-29(30,31)10-17-37/h19-22H,4-18H2,1-3H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAMYOYQYRYFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N5CCC(CC5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481677-78-4 | |

| Record name | UNC-0642 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1481677784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNC-0642 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG5AHY932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.